Pyrazinyl-L-alanine

Description

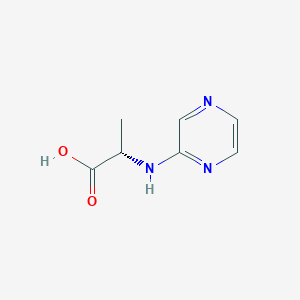

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2S)-2-(pyrazin-2-ylamino)propanoic acid |

InChI |

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-4-8-2-3-9-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |

InChI Key |

HHPOTEDHKHCARL-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=NC=CN=C1 |

Canonical SMILES |

CC(C(=O)O)NC1=NC=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazinyl L Alanine and Its Direct Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a versatile and robust platform for the creation of Pyrazinyl-L-alanine and its analogues. Modern organic chemistry techniques have enabled the development of several effective pathways, including radical cross-couplings and classical condensation reactions.

Redox-Neutral Radical Cross-Coupling Reactions

Redox-neutral reactions represent an efficient and sustainable approach in modern synthesis, avoiding the need for stoichiometric chemical oxidants or reductants. chemrxiv.org These methods often rely on photocatalysis to generate radical intermediates under mild conditions. chemrxiv.org In the context of amino acid synthesis, a visible-light-driven, redox-neutral radical cross-coupling has been developed, which serves as a powerful tool for C(sp³)–H functionalization. acs.orgnih.gov

The general mechanism for such a transformation involves the excitation of a photocatalyst, such as an Iridium(III) complex, by visible light. acs.org The excited photocatalyst then oxidizes a substrate like an N-aryl glycine (B1666218) derivative to form a radical cation. acs.org Subsequent deprotonation by a base generates a key neutral radical intermediate, which can then engage in a cross-coupling reaction with a suitable partner. acs.org This strategy is particularly attractive as it minimizes waste and often uses readily available starting materials. chemrxiv.orgacs.org

Dechlorinative Pyrazinylation of Glycine Derivatives and Extension to Alanine (B10760859) Conjugates

A specific application of redox-neutral radical coupling is the dechlorinative pyrazinylation of glycine derivatives. acs.orgnih.gov This method facilitates a direct α-C(sp³)–H pyrazinylation using chloropyrazines as the coupling partners, providing efficient access to α-pyrazinyl glycine derivatives. acs.org The reaction is driven by visible light and employs a photocatalyst, such as [Ir(dtbbpy)(ppy)₂]PF₆, in the presence of a mild base like sodium acetate. acs.org

The proposed reaction pathway begins with the photocatalyst absorbing blue light and reaching an excited state. acs.org This excited catalyst oxidizes the N-aryl glycine derivative to a radical cation, which then deprotonates to form a neutral radical. acs.org This radical adds to the 2-chloropyrazine, and subsequent dehydrochlorination yields the desired α-pyrazinylated product. acs.org Researchers have successfully applied this strategy to alanine derivatives as well, demonstrating its utility in synthesizing more complex amino acid conjugates. acs.org The scope of this reaction has been explored with various substituted N-aryl glycine derivatives, showing good yields across different substitution patterns on the aryl ring. acs.org

| N-Aryl Glycine Derivative (Substituent) | Product | Isolated Yield (%) |

|---|---|---|

| 4-Methylphenyl | C1 | 85% |

| 3-Methylphenyl | C2 | 82% |

| 2-Methylphenyl | C3 | 75% |

Condensation and Cyclization Strategies

Classical synthetic routes involving condensation and cyclization remain a cornerstone for constructing pyrazine (B50134) rings. A common biomimetic approach involves the dimerization of α-amino aldehydes or ketones. nih.govrsc.orgresearchgate.net These reactive intermediates can be generated from readily available amino acids. nih.govrsc.org For instance, the synthesis of 2,5-disubstituted pyrazines can be achieved through the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov

The process typically begins with a protected amino acid, which is converted into an α-amino aldehyde. researchgate.net Upon deprotection, two molecules of the α-amino aldehyde spontaneously condense to form a dihydropyrazine (B8608421) intermediate. researchgate.net This intermediate is then oxidized to the stable aromatic pyrazine ring. researchgate.net The choice of solvent and reaction conditions is crucial for facilitating the deprotection, dimerization, and oxidation steps, ideally in a one-pot operation. rsc.orgresearchgate.net This strategy has been successfully used to synthesize natural products like 2,5-diisopropylpyrazine (B1313309) from valine-derived precursors. rsc.orgresearchgate.net Similarly, chemoenzymatic pathways can produce pyrazines through the condensation of aminoacetone, which is derived from L-threonine. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of substituted pyrazinyl analogues can be achieved by employing variously functionalized starting materials. For example, using substituted 2-chloropyrazines in the dechlorinative pyrazinylation reaction allows for the introduction of different groups onto the pyrazine ring of the final amino acid product. acs.org

Other methods for creating substituted pyrazines include sequences starting from N-allyl malonamides. rsc.org This pathway involves diazidation followed by a thermal or copper-mediated cyclization to form pyrazines with ester and hydroxy groups at the 2- and 3-positions. rsc.org These products can be further modified through alkylations, brominations, and cross-coupling reactions to introduce a wide range of substituents. rsc.org Additionally, multi-component reactions offer an efficient way to build highly substituted pyrazole (B372694) and pyrazine systems in a single step from simple precursors. mdpi.comorganic-chemistry.org These versatile strategies provide access to a diverse library of this compound analogues for further investigation.

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. These biocatalytic approaches operate under mild conditions and can provide excellent stereochemical control, which is essential for producing enantiomerically pure L-amino acids. nih.govutexas.edu

Enzyme-Mediated Conversions to β-Substituted L-α-amino Acids

Enzymes play a crucial role in the natural synthesis of various β-substituted alanines. documentsdelivered.com Cysteine synthases (also known as O-acetylserine sulfhydrylases, OASS) are particularly versatile enzymes that catalyze the formation of β-substituted L-α-amino acids from O-acetyl-L-serine (OAS) and a suitable nucleophile. documentsdelivered.comrsc.org While these enzymes naturally synthesize L-cysteine using sulfide (B99878) as the nucleophile, their substrate promiscuity allows them to accept other nucleophiles, including heterocyclic compounds like pyrazole. documentsdelivered.comrsc.org

This capability has been harnessed for the efficient synthesis of β-pyrazol-1-yl-L-alanine, a direct analogue of this compound. rsc.org In one study, His-tagged OASS isoenzymes (CysK and CysM) were immobilized on magnetic nanoparticles. rsc.org These nanobiocatalysts demonstrated high activity and stability, efficiently converting OAS and pyrazole into β-pyrazol-1-yl-L-alanine. rsc.org The immobilized enzymes could be easily recovered using a magnetic field and reused for multiple reaction cycles with good retention of productivity, showcasing a practical and sustainable route to these valuable amino acids. rsc.org

| Nanobiocatalyst | Specific Enzyme Loading (mg protein/g MNPs) | Enzyme Loading Efficiency | Activity (U/mg protein) | Productivity Retention (after 10 cycles) |

|---|---|---|---|---|

| His-CysK-MNPs | 150 | 80% | 2.3 | 57% |

| His-CysM-MNPs | 94 | 100% | 1.7 | 54% |

Immobilization Techniques for Biocatalytic Systems

In biocatalysis, enzymes are often immobilized on solid supports to enhance their stability, facilitate reuse, and simplify product purification. numberanalytics.com This is particularly relevant for the synthesis of amino acids and their precursors. nih.gov The primary methods for enzyme immobilization include physical adsorption, covalent binding, entrapment, and cross-linking. nih.govyoutube.com

Adsorption : This is the simplest method, relying on weak, non-covalent interactions like van der Waals forces, hydrogen bonds, and hydrophobic interactions to bind the enzyme to a carrier. nih.govyoutube.com It is generally a mild process that preserves enzyme activity, but the weak binding can lead to enzyme leaching from the support depending on changes in pH, temperature, or ionic strength. nih.gov

Covalent Binding : This technique forms strong, stable chemical bonds between the enzyme and the support material. nih.gov The bonds are typically formed between functional groups on the enzyme's surface amino acids (e.g., amino or carboxyl groups) and reactive groups on the carrier. nih.govnih.gov While this method prevents enzyme leaching, the chemical reagents used can sometimes negatively affect the enzyme's activity. youtube.com

Entrapment : In this method, the enzyme is physically confined within the porous network of a polymer gel or fiber. nih.gov The enzyme does not chemically bind to the matrix, which helps to avoid structural damage. youtube.com However, mass transfer limitations can arise if the substrate has difficulty reaching the entrapped enzyme. nih.gov

Cross-Linking : This technique involves creating intermolecular covalent bonds between enzyme molecules using a bi- or multi-functional reagent. youtube.com This results in the formation of insoluble enzyme aggregates. youtube.com This method can be performed without a carrier support, but may cause significant changes to the enzyme's active site. youtube.com

A specific application of these techniques is the immobilization of O-acetylserine sulfhydrylase (OASS), an enzyme used for the synthesis of β-substituted L-α-amino acids, which are structurally related to this compound. rsc.orgresearchgate.net In one study, His-tagged OASS was immobilized via affinity attachment onto magnetic nanoparticles (MNPs) functionalized with Ni-NTA. rsc.orgresearchgate.net This method is a combination of adsorption and affinity binding. wikipedia.org The immobilized enzyme demonstrated high specific loading and efficiency and could be easily recovered using a magnetic field for multiple reaction cycles. rsc.orgresearchgate.net

Table 2: Immobilization of O-acetylserine sulfhydrylase (OASS) Isozymes on Magnetic Nanoparticles

Optimization of Enzymatic Reaction Conditions for this compound Precursors

The efficiency and selectivity of enzymatic reactions for producing pyrazine precursors are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, and substrate concentrations.

The pH of the reaction medium is a critical factor that can control the reaction pathway. nih.gov In the chemo-enzymatic synthesis of N-heterocycles using transaminases, the pH can determine the ratio of pyrazine to pyrrole (B145914) products. nih.govscispace.com For the reaction involving a dialkyl α-diketone and a β-keto ester, decreasing the pH from its original conditions to a more acidic pH of 5 was found to be optimal for favoring the formation of the pyrrole product over the pyrazine, achieving a 99:1 ratio. nih.gov This control is essential for preventing the undesired dimerization of the α-amino carbonyl intermediate that leads to pyrazine synthesis when another product is desired. nih.govscispace.com

Substrate concentration is another key variable. In the same study on controlling pyrazine versus pyrrole synthesis, reducing the equivalents of the β-keto ester co-substrate at an optimal pH of 5 still maintained a high selectivity for the pyrrole product. nih.gov This demonstrates that careful optimization of substrate ratios is crucial for maximizing the yield of the desired product while minimizing side reactions. nih.gov

Table 3: Effect of Reaction Conditions on Product Selectivity in the Biocatalytic Synthesis of Pyrrole vs. Pyrazine

Structural Elucidation and Advanced Characterization of Pyrazinyl L Alanine

Spectroscopic Analysis Techniques

Spectroscopic methods provide a detailed view of the molecular framework and electronic environment of Pyrazinyl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural information.

In ¹H NMR, the pyrazine (B50134) ring protons typically appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. It is expected that the pyrazine hydrogens would be observed as doublets and a multiplet in the range of 8.6–9.4 ppm. nih.gov The C-α hydrogen of the alanine (B10760859) moiety is anticipated to be a multiplet around 4.4–4.6 ppm. nih.gov The methyl protons of the alanine side chain would likely appear as a doublet further upfield. The chemical shift of the amine (N-H) proton can be variable and may appear as a broad singlet, while the carboxylic acid (O-H) proton signal is often not observed due to rapid exchange with the solvent, particularly in solvents like DMSO-d₆. nih.gov

In ¹³C NMR spectroscopy, the carbon atoms of the pyrazine ring would resonate at lower field due to the deshielding effect of the nitrogen atoms. Based on data for similar pyrazine derivatives, these carbons are expected in the range of 126-156 ppm. imist.ma The carbonyl carbon of the carboxylic acid would be the most downfield signal in the spectrum, typically above 170 ppm. The α-carbon would appear around 50-60 ppm, and the methyl carbon would be the most upfield signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H | 8.6 - 9.4 | - | m |

| Cα-H | 4.4 - 4.6 | - | m |

| CH₃-H | ~1.5 | - | d |

| NH-H | Variable | - | br s |

| COOH-H | Variable (often not observed) | - | s |

| Pyrazine-C | - | 126 - 156 | - |

| C=O | - | >170 | - |

| Cα | - | 50 - 60 | - |

| CH₃ | - | ~17-20 | - |

Note: Predicted values are based on related structures and may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3400-2500 cm⁻¹. The C=O stretching of the carboxylic acid would give a strong absorption band around 1700-1750 cm⁻¹. The pyrazine ring would exhibit C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. C-H stretching vibrations from both the aromatic ring and the aliphatic alanine moiety would be observed around 3100-2900 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazine ring, which are often weak in the IR spectrum. The C-C and C-N skeletal vibrations of the ring would be prominent.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Weak |

| N-H (Amine) | Stretching | 3400 - 3200 | Moderate |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1750 - 1700 | Moderate |

| C=N, C=C (Pyrazine Ring) | Stretching | 1600 - 1400 | Strong |

| N-H (Amine) | Bending | 1650 - 1550 | Weak |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Weak |

| C-N (Amine) | Stretching | 1250 - 1020 | Moderate |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Moderate |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the bond between the pyrazine ring and the alanine moiety. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. Therefore, fragments corresponding to [M+H - H₂O]⁺ and [M+H - H₂O - CO]⁺ would be expected. Cleavage of the Cα-C(O)OH bond would lead to a fragment corresponding to the pyrazinylmethylaminium ion.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated this compound | 168.07 |

| [M+H - H₂O]⁺ | Loss of water | 150.06 |

| [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide | 122.07 |

| [Pyrazine-CH₂-NH₂]⁺ | Pyrazinylmethylaminium ion | 108.07 |

| [Pyrazine]⁺ | Pyrazine radical cation | 80.04 |

Note: m/z values are calculated for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring in this compound acts as a chromophore. Pyrazine itself exhibits characteristic π→π* and n→π* transitions. The π→π* transitions are typically strong and occur at lower wavelengths, while the n→π* transitions are weaker and appear at longer wavelengths. nih.gov The substitution of the alanine group onto the pyrazine ring is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to electronic interactions. The electronic spectra of similar pyrazole-containing amino acids show characteristic absorption bands. nih.gov

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π→π | 250 - 280 | Strong |

| n→π | 300 - 330 | Weak |

Note: Values are based on pyrazine and substituted pyrazines and may vary depending on the solvent.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study of this compound would unequivocally determine its molecular and crystal structure. Given that the molecule is chiral (due to the L-alanine moiety), it would crystallize in a chiral space group. The crystal structure of L-alanine itself is orthorhombic with the space group P2₁2₁2₁. It is plausible that this compound would also crystallize in a common chiral space group such as P2₁ or P2₁2₁2₁. The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups, as well as potential π-π stacking interactions between the pyrazine rings, which govern the crystal packing.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |

| Key Intermolecular Interactions | Hydrogen bonding (N-H···N, O-H···N, N-H···O, O-H···O), π-π stacking |

Powder X-ray Diffraction Analysis

No powder X-ray diffraction (PXRD) data for this compound has been found in the searched scientific literature. This type of analysis is crucial for understanding the solid-state structure of a compound, including its crystal system, space group, and unit cell dimensions. Without experimental data, a discussion on the crystalline nature and phase purity of this compound cannot be provided.

Examination of Tautomeric Forms and Conformational Analysis

There is no available research on the tautomeric forms or conformational analysis of this compound. Such studies, often conducted using spectroscopic methods (like NMR) and computational chemistry, are essential for understanding the molecule's behavior in different environments. Tautomerism would involve the migration of a proton, potentially between the pyrazine ring nitrogens and the carboxylic acid group. Conformational analysis would explore the rotational freedom around the single bonds, defining the three-dimensional shape of the molecule. The absence of this information means a discussion on the potential tautomers, their relative stabilities, and the preferred conformations of this compound cannot be scientifically substantiated.

Computational and Theoretical Investigations of Pyrazinyl L Alanine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These theoretical methods provide insights that are complementary to experimental data.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of molecules over time, including their flexibility and interactions with their environment.

Protein-Ligand Binding Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic interactions between a ligand, such as Pyrazinyl-L-alanine, and its protein target at an atomic level. nih.gov These simulations can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and elucidate the conformational changes that occur in both the ligand and the protein upon binding. nih.govuni-duesseldorf.de

In the context of this compound, MD simulations would typically be initiated after a preliminary binding mode is predicted by molecular docking. The simulation would place the ligand-protein complex in a simulated aqueous environment to mimic physiological conditions. Over the course of the simulation, which can span from nanoseconds to microseconds, the movements of all atoms in the system are calculated by solving Newton's equations of motion. uni-duesseldorf.de

Analysis of the simulation trajectory for a this compound-protein complex would focus on several key aspects. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests a stable binding mode. researchgate.net Furthermore, the specific interactions between this compound and the protein's active site are analyzed in detail. The pyrazine (B50134) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a common interaction for this moiety. nih.gov The L-alanine portion of the molecule contributes its own set of interactions: the carboxylate and amino groups can form strong ionic bonds and hydrogen bonds with complementary residues in the binding pocket, while the methyl group can engage in hydrophobic interactions. nih.gov

Advanced simulation techniques like steered molecular dynamics (SMD) or metadynamics can also be employed to explore the binding and unbinding pathways of the ligand. nih.govunimi.itrsc.org These methods can help calculate the potential of mean force (PMF), which provides insight into the free energy landscape of the binding process and can identify potential energy barriers. nih.gov

Table 1: Hypothetical Key Interactions for this compound in a Target Protein Active Site Identified via MD Simulation

| This compound Moiety | Type of Interaction | Potential Interacting Residue(s) |

| Pyrazine Ring Nitrogen | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |

| Pyrazine Ring | π-π Stacking | Phe, Tyr, Trp, His |

| Alanine (B10760859) Amino Group | Hydrogen Bond Donor, Ionic | Asp, Glu |

| Alanine Carboxyl Group | Hydrogen Bond Acceptor, Ionic | Arg, Lys, His |

| Alanine Methyl Group | Hydrophobic/Van der Waals | Val, Leu, Ile, Ala |

Theoretical Prediction of Chemical Reactivity and Selectivity

Theoretical chemistry provides a framework for predicting the chemical reactivity and selectivity of molecules like this compound without the need for experimental synthesis. Density Functional Theory (DFT) is a prominent quantum mechanical method used for this purpose. nih.govresearchgate.net DFT calculations can determine the electronic structure of a molecule, offering insights into where and how it is likely to react.

Key parameters derived from DFT calculations help to quantify a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. researchgate.net EHOMO relates to the ability of a molecule to donate electrons (nucleophilicity), while ELUMO relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, these calculations would reveal the most electron-rich and electron-poor regions of the molecule. A Molecular Electrostatic Potential (MEP) map, for instance, would visually represent the charge distribution. The nitrogen atoms in the pyrazine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack or coordination to metal ions. nih.gov Conversely, the hydrogen atoms on the aromatic ring would be regions of positive potential.

These theoretical models can also predict the regioselectivity of reactions. For example, if this compound were to undergo an electrophilic aromatic substitution, DFT calculations could predict which of the carbon atoms on the pyrazine ring is the most likely site of reaction by analyzing the calculated partial charges and frontier orbital densities. Similarly, the model can predict the relative activation energies for different reaction pathways, providing a theoretical basis for reaction outcomes. nih.gov

Table 2: Theoretical Reactivity Descriptors for a Hypothetical this compound Molecule

| Descriptor | Definition | Predicted Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic sites (e.g., nitrogen atoms). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic sites (e.g., ring carbons). |

| HOMO-LUMO Gap | ELUMO - EHOMO | Predicts overall chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

Structure-Activity Relationship (SAR) Modeling (Computational Approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com This approach is fundamental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules. nih.gov

A QSAR study for this compound would begin with a dataset of structurally related analogues. These analogues would typically feature systematic variations, for example, different substituents at various positions on the pyrazine ring. The biological activity of each compound in the series (e.g., the IC50 value against a specific enzyme) must be determined experimentally.

Next, a wide range of molecular descriptors for each analogue is calculated using specialized software. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, presence of specific functional groups. rjpbr.com

3D descriptors: Molecular shape, volume, surface area, and properties derived from the 3D conformation of the molecule (e.g., steric and electrostatic fields). nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is built that links a selection of these descriptors to the observed biological activity. rjpbr.com The goal is to create a model with high predictive power, which is validated using internal and external sets of compounds. mdpi.com

For a series of this compound derivatives, a resulting QSAR model might reveal that, for instance, increasing the electron-withdrawing character of a substituent on the pyrazine ring leads to higher biological activity, while increased steric bulk at another position is detrimental. Such insights are invaluable for guiding the design of new, more potent analogues. nih.gov

Table 3: Example of a Dataset for a Hypothetical QSAR Study of this compound Analogues

| Compound | Substituent (R) on Pyrazine Ring | Log(1/IC50) | Molecular Weight (MW) | LogP | Number of H-Bond Donors |

| 1 (Parent) | -H | 5.2 | 181.18 | -1.5 | 2 |

| 2 | -Cl | 5.8 | 215.62 | -0.8 | 2 |

| 3 | -CH3 | 5.4 | 195.21 | -1.1 | 2 |

| 4 | -OCH3 | 5.6 | 211.21 | -1.2 | 2 |

| 5 | -NO2 | 6.1 | 226.17 | -1.3 | 2 |

Biological Activity Investigations of Pyrazinyl L Alanine in Vitro and Non Human Models

Antimicrobial and Antibacterial Activity Assessments (In Vitro)

There is currently a lack of specific studies detailing the in vitro antimicrobial and antibacterial activities of Pyrazinyl-L-alanine against various microbial strains. While numerous pyrazole (B372694) and pyrazine (B50134) derivatives have demonstrated a broad spectrum of antimicrobial effects, direct testing of this compound has not been reported in the available literature.

Antiproliferative and Cytotoxic Activity Studies (In Vitro Cell Lines, Non-Human Origin)

Similarly, dedicated studies on the antiproliferative and cytotoxic effects of this compound on non-human in vitro cell lines are not presently available. The anticancer potential of pyrazole and pyrazine derivatives is an active area of research, with many compounds showing activity against various cancer cell lines. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Antioxidant and Radical Scavenging Activity Evaluations (In Vitro)

Direct evaluations of the antioxidant and radical scavenging properties of this compound through established in vitro assays are not found in the current body of scientific research. Although various heterocyclic compounds containing pyrazine or pyrazole moieties have been investigated for their antioxidant potential, specific data for this compound is absent.

Enzymatic Inhibition and Interaction Studies

The interaction of this compound with various enzyme systems is a critical area for understanding its potential biological role. While direct studies are sparse, related compounds offer some insights into potential mechanisms.

Investigation of Proteasome Inhibition Mechanisms

While direct studies on this compound are not available, the pyrazine moiety is a key component of Bortezomib, a potent and reversible proteasome inhibitor. nih.gov Bortezomib's mechanism involves the boronic acid group interacting with the active site of the 26S proteasome, leading to an inhibition of proteolysis. nih.gov This suggests that pyrazine-containing compounds have the potential to interact with the proteasome. The synthesis of this compound has been noted in the context of creating analogs of Bortezomib, further implying a potential, though unproven, role in proteasome inhibition.

Interaction with Alanine-Metabolizing Enzymes (e.g., Alanine (B10760859) Dehydrogenase, Alanine Racemase)

There is no specific information available regarding the interaction of this compound with alanine-metabolizing enzymes such as alanine dehydrogenase or alanine racemase.

Other Enzyme-Ligand Interactions (In Vitro)

An isomer of the target compound, β-pyrazol-1-yl-L-alanine, has been synthesized using O-acetylserine sulfhydrylase (OASS) as a biocatalyst. rsc.org This demonstrates that an enzyme can recognize and process a pyrazolyl-alanine structure, suggesting that this compound might also serve as a substrate or inhibitor for certain enzymes. However, without direct experimental evidence, any potential interactions remain speculative.

Other In Vitro Biological Activities (e.g., Anti-inflammatory, Antiparasitic, Anti-auxin Potential)

The pyrazine moiety is a foundational component in the synthesis of various biologically active compounds. nih.gov Research into pyrazine and its derivatives has revealed a spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects. nih.gov This section explores the in vitro biological activities of compounds structurally related to this compound.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the reviewed literature, numerous studies have investigated the anti-inflammatory potential of various pyrazine and pyrazole derivatives. These compounds often exert their effects by inhibiting key inflammatory mediators.

Derivatives of pyrazoline, a related heterocyclic compound, have demonstrated notable anti-inflammatory effects. In one study, a series of pyrazoline derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov Three compounds, in particular, exhibited potent inhibitory effects on both NO production and the activity of inducible nitric oxide synthase (iNOS), with one compound showing greater efficacy than the positive control, Indomethacin. nih.gov

The mechanism of action for many pyrazole-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a significant role at sites of inflammation. nih.gov Some pyrimidine (B1678525) derivatives, which also contain a nitrogen-based heterocyclic structure, have shown potent suppression of COX-2 activity. nih.gov

The following table summarizes the in vitro anti-inflammatory activity of selected pyrazoline derivatives.

| Compound ID | Target | Cell Line/Assay | Activity | Reference |

| 1c | NO Production, iNOS | RAW 264.7 cells | Potent inhibition, superior to Indomethacin | nih.gov |

| 11c | NO Production, iNOS | RAW 264.7 cells | Potent inhibition, superior to Indomethacin | nih.gov |

| 15c | NO Production, iNOS | RAW 264.7 cells | Potent inhibition, superior to Indomethacin | nih.gov |

| 2g | Lipoxygenase | In vitro assay | IC₅₀ = 80 µM | nih.gov |

IC₅₀: The half maximal inhibitory concentration. NO: Nitric Oxide. iNOS: Inducible Nitric Oxide Synthase.

Antiparasitic Activity

The antiparasitic potential of pyrazine-containing compounds has been an area of significant research. Natural product derivatives that incorporate a pyrazine fragment have demonstrated a broad range of biological activities, including antiparasitic effects. nih.gov

While specific studies on the antiparasitic activity of this compound were not identified, research on related heterocyclic compounds provides insight into this potential. For instance, preliminary studies on the dichloromethane (B109758) and hexane (B92381) extracts of Vernonia scorpioides, which contain various secondary metabolites, have shown in vitro antischistosomal activity against adult Schistosoma mansoni worms. nih.gov Further investigation of extracts from this plant led to the isolation of compounds such as betulinic acid, which demonstrated significant in vitro activity against the parasite. nih.gov

The following table presents findings on the in vitro antiparasitic activity of a compound isolated from a plant known to contain various heterocyclic compounds.

| Compound | Parasite | Activity | Reference |

| Betulinic acid | Schistosoma mansoni | EC₅₀ = 36.8 μM | nih.gov |

EC₅₀: The half maximal effective concentration.

Anti-auxin Potential

No research findings regarding the anti-auxin potential of this compound were found in the reviewed scientific literature.

Mechanistic Studies of Biological Actions of Pyrazinyl L Alanine

Investigations into Molecular Target Identification (In Vitro, Non-Human Systems)

The identification of specific molecular targets is crucial to understanding the pharmacological profile of a compound. For Pyrazinyl-L-alanine, while direct target identification studies are not extensively documented, research on analogous pyrazine-containing molecules provides significant clues. Pyrazine (B50134) derivatives are known to interact with a variety of protein targets, often acting as inhibitors or modulators of enzyme activity.

For instance, certain pyrazine-based compounds have been identified as potent inhibitors of protein tyrosine phosphatases, such as the SHP2 protein, which is implicated in cancer cell proliferation and survival. nih.govnih.govnih.gov In these interactions, the pyrazine ring often forms critical hydrogen bonds and hydrophobic interactions within the protein's binding pocket. nih.gov For example, molecular docking studies of pyrazine-based inhibitors with the SHP2 protein have revealed hydrogen bond formation with key residues like Glu250 and Thr218. nih.gov Similarly, other pyrazine derivatives have been shown to target histone deacetylases (HDACs), where the pyrazine core contributes to π-π stacking interactions with aromatic residues in the enzyme's active site. rsc.org

Another potential area of interaction is with proteins involved in apoptosis regulation. Studies on pyrazolo[3,4-d]pyridazine derivatives, which share a nitrogen-containing heterocyclic structure with pyrazine, have indicated a high binding affinity for the X-linked inhibitor of apoptosis (XIAP) protein, specifically the BIR3 domain. nih.gov Given these precedents, it is plausible that this compound could also engage with specific protein targets, with the pyrazine moiety serving as a key pharmacophore for binding. The L-alanine portion could contribute to specificity and solubility, potentially influencing which proteins are targeted.

Cellular Pathway Analysis (e.g., Induction of Apoptosis, Modulation of Reactive Oxygen Species)

The biological effects of a compound are ultimately manifested through its influence on cellular pathways. Key pathways potentially modulated by this compound include apoptosis and those related to reactive oxygen species (ROS).

Induction of Apoptosis:

Several studies on pyrazine derivatives have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cell lines. nih.govnih.govrjeid.com A novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was shown to induce apoptosis in chronic myeloid leukemia K562 cells. nih.govrjeid.com The mechanism involved the disruption of the balance between pro-apoptotic and anti-apoptotic proteins. Specifically, treatment with the pyrazine derivative led to a time-dependent increase in the sub-G1 cell population, a hallmark of apoptosis. nih.govrjeid.com This was accompanied by the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. nih.govrjeid.com

Similarly, a pyrazolo[3,4-d]pyridazine derivative induced apoptosis in lung cancer cells by significantly increasing the expression of the pro-apoptotic Bax and the tumor suppressor p53, while decreasing the expression of the anti-apoptotic Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov These findings suggest that a primary mechanism of action for this compound could be the induction of apoptosis through the modulation of the Bcl-2 family of proteins.

Modulation of Reactive Oxygen Species (ROS):

Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cells, acting as both signaling molecules and mediators of cellular damage. nih.govmdpi.comnih.govresearchgate.net The pyrazine ring, being an electron-deficient system, could potentially participate in redox reactions within the cellular environment, thereby influencing ROS levels. While direct studies on this compound and ROS are scarce, the L-alanine component can be metabolized to pyruvate, a key molecule in cellular respiration and energy metabolism. nih.gov Alterations in metabolic pathways can impact the production of ROS in the mitochondria. mdpi.com For example, delta-aminolevulinic acid (ALA), a precursor for porphyrin biosynthesis, has been shown to promote ROS generation, leading to oxidative damage. nih.gov It is conceivable that this compound could influence cellular redox homeostasis, although the specific nature of this interaction requires further investigation.

Molecular Recognition and Binding Interaction Studies (In Vitro, Biophysical Methods)

The interaction of a small molecule with its biological target is governed by the principles of molecular recognition. Biophysical methods can elucidate the nature and strength of these interactions. For pyrazine-containing compounds, various binding modes have been identified.

Systematic analysis of pyrazine-based ligands co-crystallized with proteins reveals that hydrogen bonding is a frequent mode of interaction, with the pyrazine nitrogen atoms acting as hydrogen bond acceptors. rsc.orgrjeid.com Additionally, weak hydrogen bonds involving pyrazine hydrogens as donors, as well as π-interactions and coordination with metal ions, have been observed. rsc.orgrjeid.com

Studies using techniques like fluorescence spectroscopy and molecular docking have explored the binding of pyrazines to proteins such as human serum albumin (HSA). These studies indicate that hydrophobic forces often play a major role in the binding process, and the interaction can lead to conformational changes in the protein. researchgate.net The binding of pyrazine derivatives to DNA has also been investigated, with some compounds showing an intercalative binding mode. researchgate.net

Kinetic Studies of Biological Processes

Studies on the oral intake of D-alanine in humans have shown rapid absorption and clearance, with an estimated half-life of approximately 0.46 hours. nih.gov While this is for the D-enantiomer, it suggests that the alanine (B10760859) part of the molecule allows for efficient transport and metabolism. The clearance of D-alanine was estimated to be around 12.5 L/h. nih.gov

Kinetic studies on the formation of pyrazines in model systems have been conducted, often following pseudo-zero-order or first-order kinetics depending on the specific pyrazine and reaction conditions. Activation energies for pyrazine formation have been reported to be in the range of 56.5 to 124 kJ/mol. While these studies focus on the synthesis of pyrazines rather than their biological activity, they provide insights into the chemical properties of the pyrazine ring.

The enzymatic synthesis of a related compound, β-pyrazol-1-yl-L-alanine, has been achieved using immobilized O-acetylserine sulfhydrylase, with specific activities of the immobilized enzyme being reported. rsc.org This demonstrates that the L-alanine backbone can be a substrate for enzymatic reactions, which would have their own characteristic kinetic parameters. Future kinetic studies on this compound would need to focus on its interaction with specific enzymes or receptors to determine binding constants (Kd), catalytic efficiencies (kcat/Km), and on/off rates.

Interactive Data Table: Apoptotic Effects of a Pyrazine Derivative (2-mOPP) on K562 Cells

| Treatment Time (hours) | Sub-G1 Population (%) | Bcl-2 Expression (Relative) | Bax Expression (Relative) | Survivin Expression (Relative) |

| 24 | Increased | Decreased | Increased | Decreased |

| 48 | Further Increased | Further Decreased | Further Increased | Further Decreased |

| 72 | Maximally Increased | Maximally Decreased | Maximally Increased | Maximally Decreased |

| Data inferred from qualitative descriptions in source nih.govrjeid.com. The table illustrates the time-dependent trend of apoptosis induction. |

Analytical Methodologies for Detection and Quantification of Pyrazinyl L Alanine

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures, making it highly suitable for the analysis of Pyrazinyl-L-alanine. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Given that amino acids are polar compounds, their retention on traditional reversed-phase columns can be limited. helixchrom.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed for better retention and separation. helixchrom.com For instance, a method using a core-shell mixed-mode column can separate underivatized amino acids effectively. helixchrom.com

Detection methods for HPLC analysis of this compound can include:

UV-Vis Detection: The pyrazine (B50134) ring contains chromophores that absorb ultraviolet (UV) light. Detection is often performed at wavelengths around 200-220 nm. helixchrom.comgoogle.com

Fluorescence Detection (FD): For enhanced sensitivity, derivatization with a fluorescent tag like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used prior to HPLC analysis. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information, allowing for definitive identification and quantification.

Table 1: Example HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Amino Bonded Silica Gel google.com | Astec CHIROBIOTIC T sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Phosphate Buffer google.com | Water/Methanol/Formic Acid sigmaaldrich.com |

| Flow Rate | 0.7 mL/min google.com | Not Specified |

| Column Temp | 30°C google.com | Not Specified |

| Detection | UV at 215 nm google.com | MS-compatible sigmaaldrich.com |

| Note | Suitable for quantitative analysis of dipeptides. google.com | Suitable for chiral separation of underivatized amino acids. sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step to convert it into a more volatile derivative. Alternatively, GC-MS is extensively used to identify volatile pyrazines that may be formed from the degradation or reaction of this compound, particularly during thermal processing. researchgate.netnih.gov

The identification of pyrazine isomers by mass spectrometry alone can be challenging due to their similar fragmentation patterns. nih.gov Therefore, identification is often confirmed by comparing the gas chromatographic retention indices (RIs) of the analytes with those of known standards on different stationary phases. nih.gov

Capillary Electrophoresis (CE) is an efficient separation technique that uses an electric field to separate analytes based on their charge and size. creative-proteomics.com It offers advantages such as high efficiency, low sample and reagent consumption, and simple operation. creative-proteomics.com CE is well-suited for the analysis of amino acids and their derivatives. nih.govscilit.com

Different detection methods can be coupled with CE for the analysis of compounds like this compound:

CE with Ultraviolet Detection (CE-UV): This is a common detection method. Direct detection can be used if the compound has sufficient UV absorbance. For compounds with weak UV absorption, indirect UV detection or derivatization might be necessary to enhance sensitivity. creative-proteomics.comhoriba.com

CE with Laser-Induced Fluorescence Detection (CE-LIF): This method offers extremely high sensitivity but requires the analyte to be fluorescent. creative-proteomics.com Non-fluorescent molecules like this compound would need to be derivatized with a fluorescent tag. creative-proteomics.comnih.gov

CE with Mass Spectrometry (CE-MS): The combination of CE with MS provides high sensitivity and selectivity, allowing for accurate identification and quantification. creative-proteomics.comnih.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are based on the absorption of light by a substance at a specific wavelength. These methods can be simple and rapid for the quantitative analysis of this compound, provided it has a suitable chromophore and a method to handle potential interferences from the sample matrix is developed.

The analysis would involve measuring the absorbance of a solution containing this compound at its wavelength of maximum absorption (λmax), which is determined by the pyrazine ring. The concentration is then calculated using the Beer-Lambert law. While direct spectrophotometry is possible, methods are often based on a chemical reaction that produces a colored product with a strong absorbance in the visible region, which can enhance sensitivity and selectivity. ekb.eg For instance, enzymatic assays can be used where the reaction of the amino acid moiety, catalyzed by a specific enzyme, leads to the formation of a product that can be measured colorimetrically. nih.govcellbiolabs.com

Table 2: Principles of Spectrophotometric Analysis

| Method | Principle | Typical Wavelength |

| Direct UV Spectrophotometry | Measurement of the natural absorbance of the pyrazine ring. | UV range (e.g., 250-280 nm) |

| Colorimetric Reaction | Derivatization or reaction to form a colored compound. ekb.eg | Visible range (e.g., 400-700 nm) |

| Enzymatic Assay | Enzyme-catalyzed reaction produces a detectable product (e.g., NADH or H₂O₂), which is then measured. nih.govresearchgate.net | Dependent on the product (e.g., 340 nm for NADH, or colorimetric detection for H₂O₂). researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. For this compound, derivatization can be employed to improve volatility for GC analysis, enhance UV absorbance, or introduce a fluorescent tag for highly sensitive detection in HPLC and CE. scilit.comnih.gov

Common derivatization strategies applicable to the amino acid portion of this compound include:

Acylation and Esterification: These reactions can be used to increase the volatility of the compound for GC-MS analysis.

Labeling with Fluorescent Reagents: Reagents such as dansyl chloride, fluorescamine, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with the amino group to yield highly fluorescent derivatives, significantly lowering detection limits. nih.gov

Labeling for MS Detection: Derivatization can be used to introduce a permanently charged group or a readily ionizable moiety to enhance the response in mass spectrometry. nih.gov For example, reagents like dimethylamino-naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP) can be used to improve the MS signal. nih.gov

The choice of derivatization agent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side-product formation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.